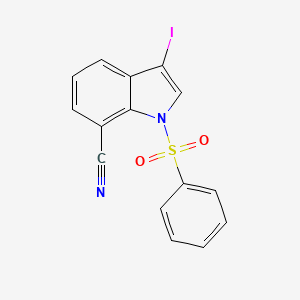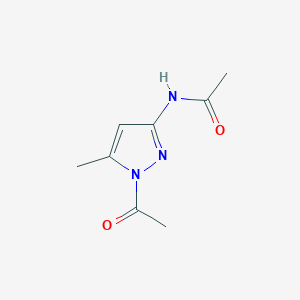
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound features a pyrimidine ring substituted with an isopentylthio group at the 2-position and a propyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidinone derivatives.
Thioether Formation: The isopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone with an isopentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The propyl group is introduced through an alkylation reaction using a suitable propyl halide (e.g., propyl bromide) under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, propyl bromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various alkylated or arylated pyrimidinone derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
作用机制
The mechanism by which 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The isopentylthio and propyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
相似化合物的比较
2-(Methylthio)-6-propylpyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an isopentylthio group.
2-(Isopentylthio)-4(1H)-pyrimidinone: Lacks the propyl group at the 6-position.
6-Propyl-2-thiopyrimidin-4(1H)-one: Contains a thiol group instead of a thioether.
Uniqueness: 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is unique due to the combination of the isopentylthio and propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other pyrimidinone derivatives.
属性
CAS 编号 |
62459-10-3 |
|---|---|
分子式 |
C12H20N2OS |
分子量 |
240.37 g/mol |
IUPAC 名称 |
2-(3-methylbutylsulfanyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-10-8-11(15)14-12(13-10)16-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
InChI 键 |
MCDJJWMXISZXSL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)NC(=N1)SCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)









